molecular formula C13H13NO B1303202 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one CAS No. 886361-64-4

1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one

Cat. No.: B1303202
CAS No.: 886361-64-4
M. Wt: 199.25 g/mol
InChI Key: BJWAUDVSOZEORD-UHFFFAOYSA-N
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Description

1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a dimethyl-substituted azetidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

The synthesis of 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkyne. The reaction typically uses a palladium catalyst, such as PdCl2(PPh3)2, and a copper co-catalyst, such as CuI, in the presence of a base like diisopropylamine (DIPA) and a solvent like toluene .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The azetidinone ring can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its azetidinone ring structure, which differentiates it from the quinazoline derivatives. This structural difference can lead to variations in its chemical reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-4-10-6-5-7-11(8-10)14-9-13(2,3)12(14)15/h1,5-8H,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWAUDVSOZEORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=CC(=C2)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377115
Record name 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-64-4
Record name 1-(3-Ethynylphenyl)-3,3-dimethyl-2-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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